molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B7883247 2-Methylpyridine CAS No. 38762-42-4

2-Methylpyridine

Cat. No.: B7883247
CAS No.: 38762-42-4
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-Methylpyridine, also known as 2-picoline, is a derivative of pyridine with the molecular formula C6H7N. It is a colorless, oily liquid with a characteristic pyridine-like odor. This compound is soluble in water and miscible with alcohol and ether. It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor similar to pyridine . It is mainly used to make vinylpyridine and the agrichemical nitrapyrin It is known to react with hydrogen peroxide, iron (ii) sulfate, sulfuric acid, oxidizing agents, acids, and metals .

Mode of Action

Most of the reactions of picoline are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .

Biochemical Pathways

strain R1 . Arthrobacter and closely related Actinomycetota are often found associated with degradation of pyridine derivatives and other nitrogen heterocyclic compounds .

Pharmacokinetics

A study on a related compound, amd473, showed that following intravenous administration, a biexponential decay was observed in the plasma with a rapid distribution half-life of 24 minutes followed by a slow elimination half-life of 44 hours .

Result of Action

It is known that the compound is used to make vinylpyridine and the agrichemical nitrapyrin . Vinylpyridine is used as an adhesive for textile tire cord, and nitrapyrin prevents loss of ammonia from fertilizers .

Action Environment

This compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal, and has also been found at legacy wood treatment sites . The compound is hygroscopic and reacts with various substances, indicating that environmental factors could influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2-Methylpyridine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme butyllithium, which results in the deprotonation of the methyl group . This interaction is essential for the synthesis of other chemical compounds, such as 2-vinylpyridine. Additionally, this compound is a precursor to picolinic acid through oxidation by potassium permanganate . These interactions highlight the compound’s versatility in biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, increased levels of 5-hydroxy-2-methylpyridine sulfate may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation by modulating critical signaling pathways . This indicates that this compound can significantly impact cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the electron and proton transfer reactions of lumiflavin, as studied using Fourier transform ion cyclotron resonance mass spectrometry . This interaction demonstrates the compound’s ability to participate in complex biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. This compound is readily degradable by certain microorganisms, such as Arthrobacter sp. strain R1, which was isolated from an aquifer contaminated with a complex mixture of pyridine derivatives . This biodegradation process highlights the compound’s potential for environmental remediation and its temporal effects in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrogenation: Catalysts such as palladium on carbon or Raney nickel are used under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Pyridine-2-carboxylic acid: from oxidation.

    2-Methylpiperidine: from hydrogenation.

  • Various substituted pyridines from substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

109-06-8, 38762-42-4, 1333-41-1
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-METHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
Record name 2-METHYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyridine
Reactant of Route 2
2-Methylpyridine
Reactant of Route 3
2-Methylpyridine
Reactant of Route 4
2-Methylpyridine
Reactant of Route 5
2-Methylpyridine
Reactant of Route 6
2-Methylpyridine

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